2,6-Dichloro-3-iodo-4-methylpyridine
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Description
2,6-Dichloro-3-iodo-4-methylpyridine is a chemical compound with the molecular formula C6H3Cl2IN. It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring has three substituents: two chlorine atoms, one iodine atom, and one methyl group .Safety and Hazards
Mechanism of Action
Target of Action
2,6-Dichloro-3-iodo-4-methylpyridine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . .
Mode of Action
It’s worth noting that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound may interact with a metal catalyst, such as palladium, to form new carbon-carbon bonds .
Biochemical Pathways
As an intermediate in organic synthesis, it likely participates in various chemical reactions that lead to the formation of complex organic compounds .
Pharmacokinetics
As a chemical intermediate, its bioavailability would largely depend on the specific context of its use and the final compounds it is used to synthesize .
Result of Action
As an intermediate in chemical synthesis, its primary role is likely to contribute to the formation of more complex compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other reactants, the temperature and pressure of the reaction environment, and the specific catalysts used . .
Properties
IUPAC Name |
2,6-dichloro-3-iodo-4-methylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2IN/c1-3-2-4(7)10-6(8)5(3)9/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDGEPHYKDKFRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1I)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2IN |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.91 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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